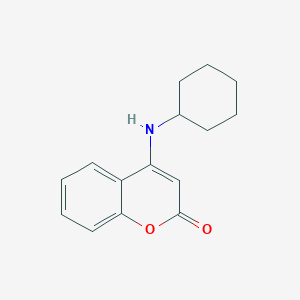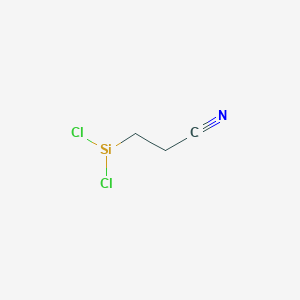![molecular formula C26H34N2O2 B229394 (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone, also known as BAM-15, is a novel small molecule that has been gaining attention in the scientific community for its potential therapeutic applications. BAM-15 belongs to the class of compounds known as mitochondrial uncouplers, which have been shown to have a range of effects on cellular metabolism.
Mechanism of Action
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone acts as a mitochondrial uncoupler, meaning that it disrupts the coupling between the electron transport chain and ATP synthesis. This leads to an increase in mitochondrial respiration and a decrease in ATP production. The uncoupling effect of (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone is thought to be due to its ability to dissipate the proton gradient across the inner mitochondrial membrane. This leads to an increase in mitochondrial membrane potential and an increase in mitochondrial respiration.
Biochemical and Physiological Effects:
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to have a range of biochemical and physiological effects. In cancer cells, (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to induce cell death through apoptosis and necrosis. In neurons, (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to protect against oxidative stress and improve mitochondrial function. In adipocytes, (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to increase energy expenditure and promote weight loss. These effects are thought to be due to the uncoupling effect of (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone on mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone in lab experiments is its specificity for mitochondrial function. This allows researchers to study the effects of mitochondrial dysfunction on various diseases and conditions. However, one limitation of using (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone is its potential toxicity. (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to induce cell death at high concentrations, and its long-term effects on mitochondrial function are not well understood.
Future Directions
There are several future directions for research on (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone. One area of interest is its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying mitochondrial function and dysfunction. Additionally, further research is needed to understand the long-term effects of (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone on mitochondrial function and its potential toxicity.
Synthesis Methods
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 4-benzylpiperidine and 3-methoxybenzylamine to form the intermediate product, (4-benzylpiperidin-1-yl)(3-methoxybenzyl)amine. This intermediate is then reacted with methanesulfonyl chloride to form (4-benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanesulfonate. Finally, the methanesulfonate is reacted with sodium methoxide to yield (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been studied extensively in the field of mitochondrial biology. Mitochondria are organelles that are responsible for generating energy in the form of ATP through oxidative phosphorylation. Mitochondrial dysfunction has been implicated in a range of diseases, including neurodegenerative disorders, cancer, and metabolic disorders. (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to have a range of effects on mitochondrial function, including uncoupling of oxidative phosphorylation, increasing mitochondrial respiration, and inducing mitochondrial fragmentation. These effects have been studied in various cell types, including cancer cells, neurons, and adipocytes.
properties
Molecular Formula |
C26H34N2O2 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C26H34N2O2/c1-30-25-11-5-9-23(18-25)19-27-14-6-10-24(20-27)26(29)28-15-12-22(13-16-28)17-21-7-3-2-4-8-21/h2-5,7-9,11,18,22,24H,6,10,12-17,19-20H2,1H3 |
InChI Key |
SBJJZCTXAHQMMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)
![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)




amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)
